P2X7 receptor antagonist-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P2X7 receptor antagonist-4 is a compound that inhibits the activity of the P2X7 receptor, a type of ligand-gated ion channel activated by adenosine triphosphate (ATP). The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and immune responses . This compound has shown potential in treating diseases associated with excessive P2X7 receptor activation, such as neuroinflammation, chronic pain, and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P2X7 receptor antagonist-4 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route starts with the preparation of an indeno(1,2-b)pyridine derivative, which is then modified through various chemical reactions to yield the final compound . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
P2X7 receptor antagonist-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s activity or selectivity .
Scientific Research Applications
P2X7 receptor antagonist-4 has a wide range of scientific research applications, including:
Mechanism of Action
P2X7 receptor antagonist-4 exerts its effects by binding to the P2X7 receptor and inhibiting its activation by ATP. This prevents the receptor from opening its ion channel, thereby blocking the influx of calcium and sodium ions and the efflux of potassium ions . The inhibition of P2X7 receptor activity reduces the release of pro-inflammatory cytokines, decreases cell death, and modulates immune responses . The molecular targets and pathways involved include the ATP-binding site on the P2X7 receptor and downstream signaling pathways, such as the activation of inflammasomes and the release of interleukin-1β .
Comparison with Similar Compounds
P2X7 receptor antagonist-4 is unique compared to other P2X7 receptor antagonists due to its specific chemical structure and high potency. Similar compounds include:
AZ10606120: Another P2X7 receptor antagonist that has been studied for its effects on neuroinflammation and pain.
JNJ-47965567: A well-known P2X7 receptor antagonist used as a reference compound in various studies.
This compound stands out due to its unique binding properties and higher selectivity for the P2X7 receptor, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C19H15BrN6O3S2 |
---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
N-[[1-(4-bromopyridin-2-yl)triazol-4-yl]methyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H15BrN6O3S2/c1-31(28,29)15-4-2-12(3-5-15)19-23-16(11-30-19)18(27)22-9-14-10-26(25-24-14)17-8-13(20)6-7-21-17/h2-8,10-11H,9H2,1H3,(H,22,27) |
InChI Key |
ARUJVRWEJKETKN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CN(N=N3)C4=NC=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.